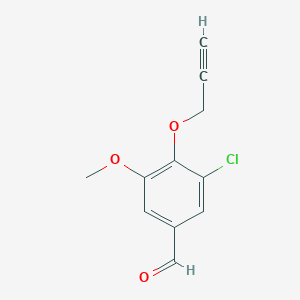

3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

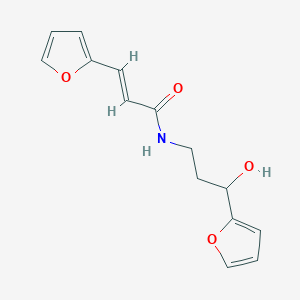

3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is a chemical compound with the CAS Number: 428504-19-2 . It has a molecular weight of 224.64 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-5-methoxy-4-(2-propynyloxy)benzaldehyde . The InChI code for this compound is 1S/C11H9ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-7H,4H2,2H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.64 . It is stored at room temperature and is available in powder form .Scientific Research Applications

Enzyme-Catalyzed Asymmetric Synthesis

Benzaldehyde lyase, a highly enantioselective enzyme, catalyzes the formation and cleavage of benzoin derivatives, including those similar to 3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. Research has explored the enzyme-catalyzed asymmetric synthesis of compounds like (R)-3,3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin, providing insights into reaction engineering and reactor concepts for preparative synthesis (Kühl et al., 2007).

Optical Properties of Organic Compounds

Studies on the synthesis and optical properties of aluminum and zinc quinolates have involved compounds structurally related to 3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. These compounds serve as chelating ligands, leading to complexes with improved thermal stability, processability, and photoluminescence properties, which are significant for applications in the fields of materials science and optoelectronics (Barberis & Mikroyannidis, 2006).

Regioselective Protection in Organic Synthesis

The regioselective protection of hydroxyl groups in compounds similar to 3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde has been explored to achieve specific synthetic targets. This approach is crucial in the synthesis of complex organic molecules, where protecting groups are strategically placed and later removed to uncover functional groups in a controlled manner (Plourde & Spaetzel, 2002).

Nonlinear Optical Applications

Research on molecular nonlinear optical crystals has identified compounds with structural elements similar to 3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde as efficient candidates for applications like second harmonic generation. These studies contribute to the development of materials with potential uses in laser technology and optical communication (Venkataramanan et al., 1994).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-chloro-5-methoxy-4-prop-2-ynoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-7H,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMMTXTYVLJLFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2962719.png)

![N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2962722.png)

![5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2962730.png)

![4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2962734.png)